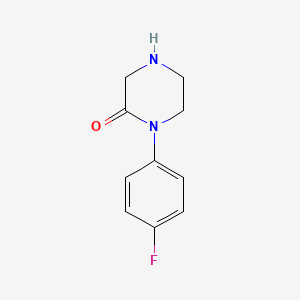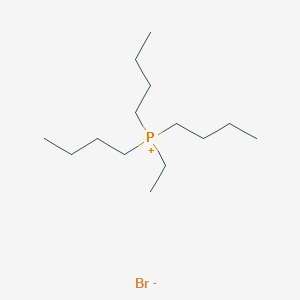
1-n-Octadecylpyrrole
Overview
Description
1-n-Octadecylpyrrole is a long-chain N-alkyl pyrrole (NAP) with a carbon chain length of 18 and a molecular formula of C24H45N. It is a kind of conductive polymer based on the nature of the molecular structure .
Synthesis Analysis
The synthesis of poly(1-n-octadecylpyrrole) films was achieved using a three-electrode setup. An acetonitrile solution of n-octadecylpyrrole (5 mmol dm 3) and sodium p-toluenesul-fonate (0.5 mmol dm 3) was electrochemically polymerized in a three-electrode cell at 9,000 mV vs. Ag/AgCl for 1 h .Molecular Structure Analysis
The molecular structure of 1-n-Octadecylpyrrole is based on the nature of the molecular structure of conductive polymers . The molecular weight of 1-n-Octadecylpyrrole is 319.57 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-n-Octadecylpyrrole involve electrochemical polymerization. This process can provide conductive polymer films with various morphologies according to the reaction conditions .Physical And Chemical Properties Analysis
1-n-Octadecylpyrrole has a melting point of 39 °C and a boiling point of 182 °C at 1mmHg. Its density is predicted to be 0.86±0.1 g/cm3. It appears as a powder to crystal in form and is white to almost white in color .Scientific Research Applications
Electropolymerization and Conductive Properties
1-n-Octadecylpyrrole has been studied for its electropolymerization properties and conductive characteristics. For instance, the electropolymerization of 3-octadecylpyrrole, a related compound, was achieved in various solvent systems, resulting in products with significant conductivities as high as 31.4 S cm−1 and solubilities in common organic media (Ashraf et al., 1996). These properties make it a candidate for applications in conductive polymers and electronics.
Non-linear Optical Properties
Another application area is in the field of non-linear optics. For example, derivatives of N-alkylpyrrol-2-yl)squaraine, which includes bis(1-octadecylpyrrol-2-yl)squaraine, have been synthesized and exhibit significant second harmonic generation (SHG) activity. These properties are valuable for applications in optical devices and sensors (Lynch et al., 1997).
Langmuir-Blodgett Film Studies
Studies on Langmuir-Blodgett films of 3-n-octadecylpyrrole have been conducted, providing insights into the molecular alignment and interactions at the surface level. These films are useful in various surface science applications, particularly in creating organized molecular assemblies (Yang et al., 1989).
Gas Sensitivity and Composite Materials
3-Octadecylpyrrole has been synthesized and polymerized for use in gas-sensitive resistors. These materials exhibit enhanced sensitivity to volatile organic compounds (VOCs), demonstrating potential for use in sensing applications (Guernion et al., 2002).
Solid-Phase Extraction Applications
The use of octadecyl-bonded silica, related to 1-n-octadecylpyrrole, for solid-phase extraction of organic compounds from water highlights its potential in environmental monitoring and analytical chemistry. This application is significant for extracting pesticides and other organic pollutants from water samples (Junk & Richard, 1988).
properties
IUPAC Name |
1-octadecylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597393 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-n-Octadecylpyrrole | |
CAS RN |
89601-24-1 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



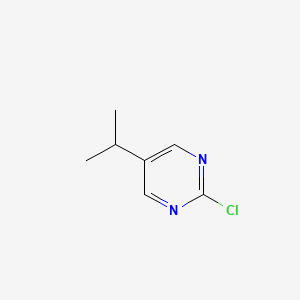
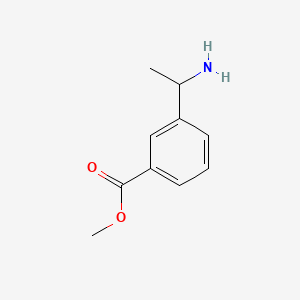
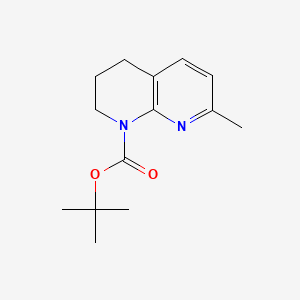
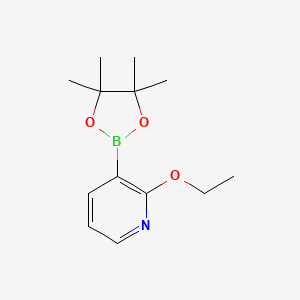
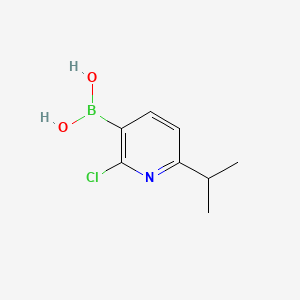
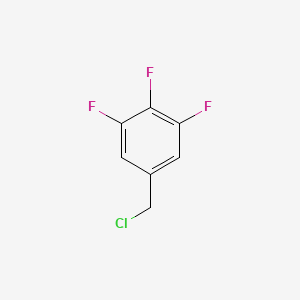
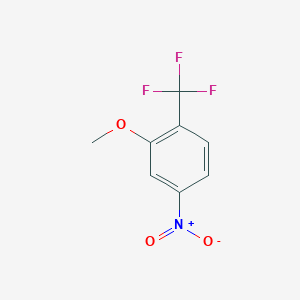
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
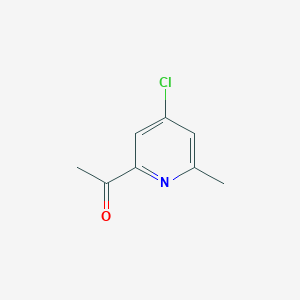
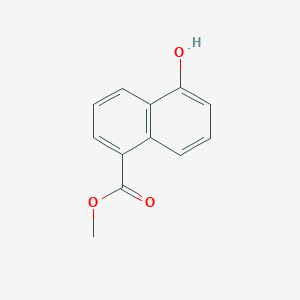
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
